5-[(4-chlorophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole
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Overview
Description
5-[(4-chlorophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom
Preparation Methods
The synthesis of 5-[(4-chlorophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole typically involves the reaction of 4-chlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with 4-fluorobenzoyl chloride under acidic conditions to yield the desired oxadiazole compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process .
Chemical Reactions Analysis
5-[(4-chlorophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits significant anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, including polymers and nanomaterials.
Agrochemicals: The compound has shown promise as a pesticide and herbicide due to its ability to inhibit the growth of certain plant pathogens.
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its anti-acetylcholinesterase activity is attributed to its ability to bind to the active site of the acetylcholinesterase enzyme, thereby inhibiting its activity and preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurodegenerative disorders .
Comparison with Similar Compounds
5-[(4-chlorophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
Properties
IUPAC Name |
5-[(4-chlorophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O2/c16-11-3-7-13(8-4-11)20-9-14-18-15(19-21-14)10-1-5-12(17)6-2-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVHMFIRRHSYAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)COC3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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